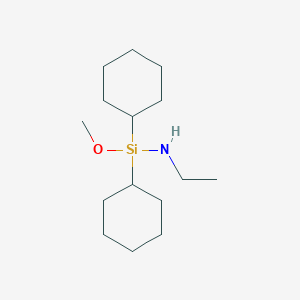
1,1-Dicyclohexyl-N-ethyl-1-methoxysilanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dicyclohexyl-N-ethyl-1-methoxysilanamine is an organosilicon compound characterized by the presence of cyclohexyl groups, an ethyl group, and a methoxy group attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dicyclohexyl-N-ethyl-1-methoxysilanamine typically involves the reaction of cyclohexylmagnesium bromide with ethylmethoxysilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the desired product. After the reaction is complete, the product is purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of larger-scale reactors and more efficient purification methods. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production also emphasizes safety and environmental considerations, ensuring that the process is both economically viable and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1,1-Dicyclohexyl-N-ethyl-1-methoxysilanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the compound into different silane derivatives.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or alkyl halides.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silanes depending on the reagents used.
Scientific Research Applications
1,1-Dicyclohexyl-N-ethyl-1-methoxysilanamine has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including as a component in novel drug formulations.
Industry: Utilized in the production of specialty materials, such as coatings and adhesives, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 1,1-Dicyclohexyl-N-ethyl-1-methoxysilanamine involves its interaction with molecular targets through its silicon atom. The compound can form stable bonds with various functional groups, allowing it to participate in a range of chemical reactions. The pathways involved in its mechanism of action include the formation of silanol and silane derivatives, which can further react to form more complex structures.
Comparison with Similar Compounds
Similar Compounds
1,1-Dicyclohexylethane: Similar in structure but lacks the silicon atom and methoxy group.
1-Ethynyl-1-cyclohexanol: Contains a cyclohexyl group and an ethynyl group but differs in its functional groups and overall structure.
Uniqueness
1,1-Dicyclohexyl-N-ethyl-1-methoxysilanamine is unique due to the presence of the silicon atom, which imparts distinct chemical properties compared to similar carbon-based compounds
Properties
CAS No. |
923560-99-0 |
|---|---|
Molecular Formula |
C15H31NOSi |
Molecular Weight |
269.50 g/mol |
IUPAC Name |
N-[dicyclohexyl(methoxy)silyl]ethanamine |
InChI |
InChI=1S/C15H31NOSi/c1-3-16-18(17-2,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h14-16H,3-13H2,1-2H3 |
InChI Key |
CYGDXHRBLCJHIW-UHFFFAOYSA-N |
Canonical SMILES |
CCN[Si](C1CCCCC1)(C2CCCCC2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















